8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .
Preparation Methods
The synthesis of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and fluorination steps . Industrial production methods often employ solvent-free conditions and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used, often leading to functionalized derivatives of the parent compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. For example, its activity against tuberculosis is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activity and applications . The uniqueness of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine lies in its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8BrFN2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
8-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H |
InChI Key |
YLLWXYFZZDBODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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